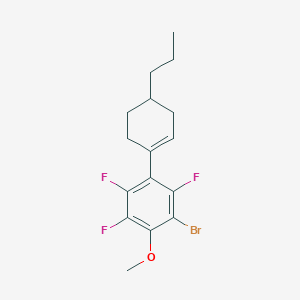![molecular formula C20H25N3O11 B13100860 [(2R,3R,4S,5R,6R)-6-(4-acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13100860.png)
[(2R,3R,4S,5R,6R)-6-(4-acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(2R,3R,4S,5R,6R)-6-(4-acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate is a complex organic molecule It features a pyrimidine ring attached to a sugar moiety, which is further modified with acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R,6R)-6-(4-acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate typically involves multiple steps. The process begins with the preparation of the sugar moiety, which is then acetylated. The pyrimidine ring is synthesized separately and then attached to the sugar moiety under specific reaction conditions. Common reagents used in these reactions include acetic anhydride for acetylation and various catalysts to facilitate the attachment of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Industrial production may also involve the use of automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5R,6R)-6-(4-acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups to create derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
[(2R,3R,4S,5R,6R)-6-(4-acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of carbohydrate metabolism and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which [(2R,3R,4S,5R,6R)-6-(4-acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate exerts its effects involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, influencing various biochemical pathways. The acetyl groups may also play a role in modulating the compound’s activity by affecting its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate
- (2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol
Uniqueness
What sets [(2R,3R,4S,5R,6R)-6-(4-acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with biological molecules in distinct ways, making it valuable for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H25N3O11 |
|---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-(4-acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H25N3O11/c1-9(24)21-15-6-7-23(20(29)22-15)19-18(33-13(5)28)17(32-12(4)27)16(31-11(3)26)14(34-19)8-30-10(2)25/h6-7,14,16-19H,8H2,1-5H3,(H,21,22,24,29)/t14-,16-,17+,18-,19-/m1/s1 |
InChI Key |
SJBRLUQFYTXRLT-IQZDNPOKSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


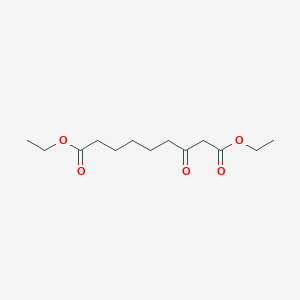
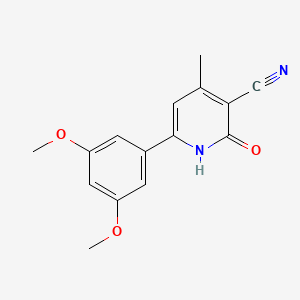
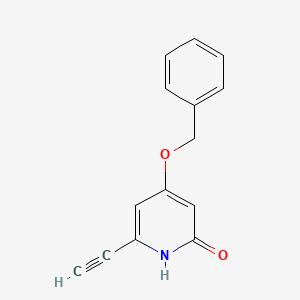

![5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione](/img/structure/B13100809.png)
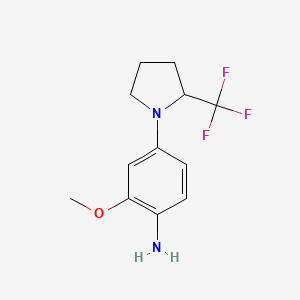
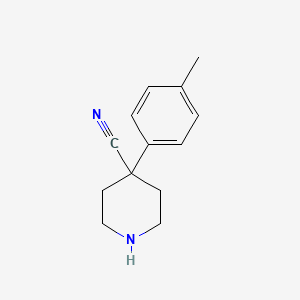

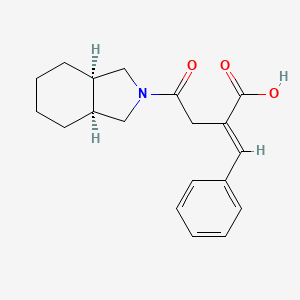
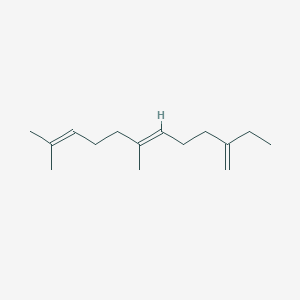
![(8S,9AR)-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol](/img/structure/B13100841.png)
![Imidazo[5,1-C][1,2,4]triazine](/img/structure/B13100844.png)

